molecular formula C17H18FNO4S B6413089 4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261899-59-5

4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6413089
CAS RN: 1261899-59-5
M. Wt: 351.4 g/mol
InChI Key: FQODTTNLBRWZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% (4-t-BSAF) is a novel fluorinated benzoic acid derivative that has been used in a variety of scientific research applications. It is a white powder with an average particle size of 10-20 μm and a purity of 95%. 4-t-BSAF has been found to be a useful reagent for organic synthesis, a useful tool for studying the biochemical and physiological effects of compounds, and a promising candidate for future research applications.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological effects studies, and as a potential candidate for future research applications.
Organic Synthesis
4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has been used in the synthesis of a variety of compounds, including pyridines, quinolines, and indoles.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been found to be a useful tool for studying the biochemical and physiological effects of compounds. It has been used to study the effects of compounds on metabolic pathways, and to study the effects of compounds on the activity of enzymes.

Advantages and Limitations for Lab Experiments

4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is a white powder with an average particle size of 10-20 μm and a purity of 95%, making it easy to handle and measure. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, there are some limitations to its use in lab experiments. It is only soluble in organic solvents, and is not very soluble in water. It is also not very soluble in polar solvents.

Future Directions

4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has potential for use in a variety of future research applications. It could be used in the synthesis of more complex compounds, such as polycyclic aromatic hydrocarbons, or as a tool for studying the biochemical and physiological effects of compounds. It could also be used as a potential candidate for drug development, or as a reagent in organic synthesis. Additionally, further research could be conducted to explore the potential uses of 4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in other scientific applications.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is synthesized from the reaction of 3-t-butylsulfamoylphenol (3-t-BSP) with 2-fluorobenzoic acid (2-FBA) in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out in an inert atmosphere at temperatures ranging from 0-40°C. The resulting product is a white powder with an average particle size of 10-20 μm and a purity of 95%.

properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)12-7-8-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQODTTNLBRWZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid

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